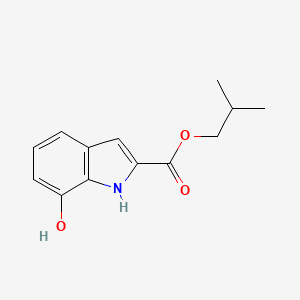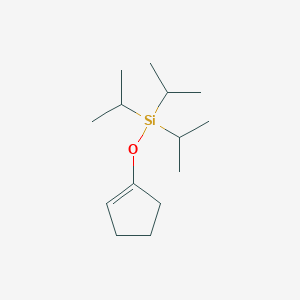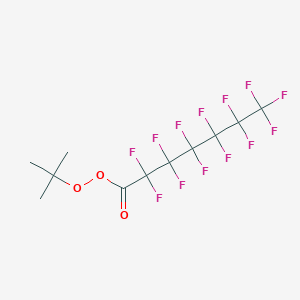![molecular formula C21H14FNO B14426930 5-([1,1'-Biphenyl]-4-yl)-2-(3-fluorophenyl)-1,3-oxazole CAS No. 83959-74-4](/img/structure/B14426930.png)
5-([1,1'-Biphenyl]-4-yl)-2-(3-fluorophenyl)-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-([1,1’-Biphenyl]-4-yl)-2-(3-fluorophenyl)-1,3-oxazole is a heterocyclic compound that features both biphenyl and oxazole moieties
Preparation Methods
The synthesis of 5-([1,1’-Biphenyl]-4-yl)-2-(3-fluorophenyl)-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-biphenylcarboxylic acid with 3-fluoroaniline in the presence of a dehydrating agent to form the oxazole ring. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
5-([1,1’-Biphenyl]-4-yl)-2-(3-fluorophenyl)-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Scientific Research Applications
5-([1,1’-Biphenyl]-4-yl)-2-(3-fluorophenyl)-1,3-oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 5-([1,1’-Biphenyl]-4-yl)-2-(3-fluorophenyl)-1,3-oxazole involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to 5-([1,1’-Biphenyl]-4-yl)-2-(3-fluorophenyl)-1,3-oxazole include other biphenyl- and oxazole-containing molecules. These compounds may share similar structural features but differ in their functional groups, leading to variations in their chemical and biological properties. For example:
5-([1,1’-Biphenyl]-4-yl)-2-phenyl-1,3-oxazole: Lacks the fluorine atom, which may affect its reactivity and biological activity.
5-([1,1’-Biphenyl]-4-yl)-2-(4-fluorophenyl)-1,3-oxazole: Has the fluorine atom in a different position, potentially altering its properties.
Properties
CAS No. |
83959-74-4 |
|---|---|
Molecular Formula |
C21H14FNO |
Molecular Weight |
315.3 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-5-(4-phenylphenyl)-1,3-oxazole |
InChI |
InChI=1S/C21H14FNO/c22-19-8-4-7-18(13-19)21-23-14-20(24-21)17-11-9-16(10-12-17)15-5-2-1-3-6-15/h1-14H |
InChI Key |
GCMMVCZTHHQNLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN=C(O3)C4=CC(=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


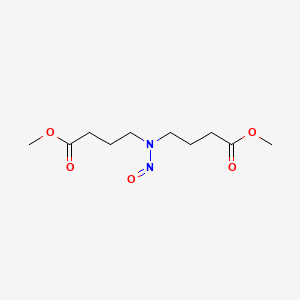
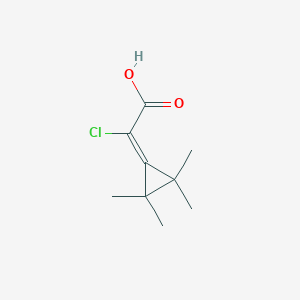
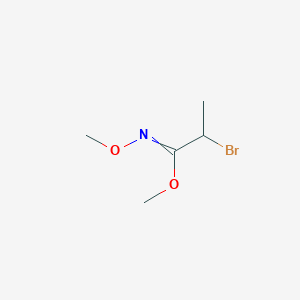
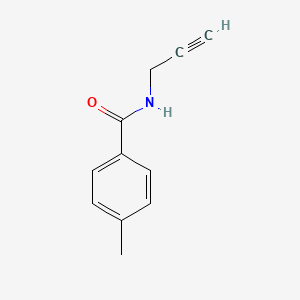
![(E,E)-1,1'-(1,4-Phenylene)bis[(4-methylphenyl)diazene]](/img/structure/B14426861.png)
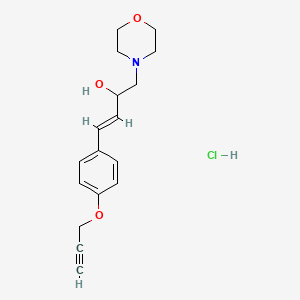
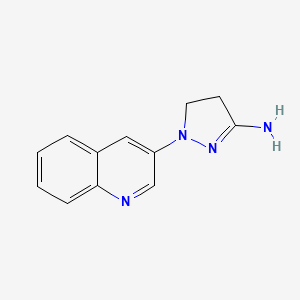

![5-Methyl-5-(trimethylsilyl)-5H-dibenzo[b,d]silole](/img/structure/B14426883.png)
![1-[(2H-1,4-Benzothiazin-3-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B14426891.png)
